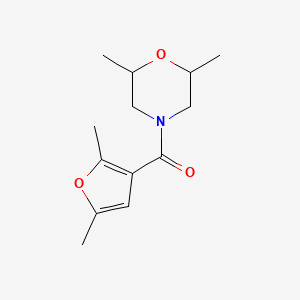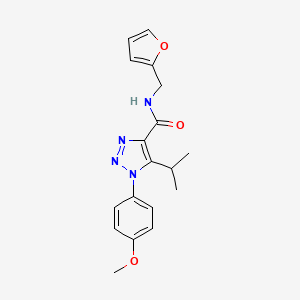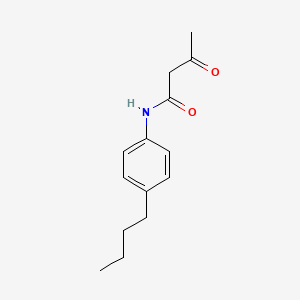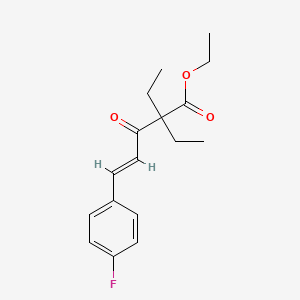![molecular formula C22H25ClN2O4S B4672592 diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4672592.png)
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate
説明
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in inhibiting Notch signaling. Notch signaling is a critical pathway that regulates various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling has been found to have therapeutic implications in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
作用機序
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate inhibits Notch signaling by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This binding prevents the cleavage of Notch receptors, leading to the inhibition of Notch signaling. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been found to promote neuronal differentiation by activating the Wnt signaling pathway.
Biochemical and Physiological Effects:
diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to have several biochemical and physiological effects. Inhibition of Notch signaling using diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to promote apoptosis and inhibit cell proliferation in cancer cells. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been found to improve cognitive function and promote neuronal differentiation in Alzheimer's disease. In cardiovascular diseases, diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to promote angiogenesis and improve cardiac function.
実験室実験の利点と制限
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity in inhibiting Notch signaling. However, diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate also has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate. One direction is the development of more stable and less toxic analogs of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate for therapeutic use. Another direction is the investigation of the potential of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate in other diseases, such as autoimmune diseases and viral infections. Additionally, the study of the mechanism of action of diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate and its interaction with other signaling pathways can provide insights into its therapeutic potential.
科学的研究の応用
Diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential in inhibiting Notch signaling. Notch signaling has been found to play a critical role in several diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Inhibition of Notch signaling using diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has been found to have therapeutic implications in these diseases. diisopropyl 5-({[(4-chlorobenzyl)amino]carbonothioyl}amino)isophthalate has also been studied for its potential in promoting neuronal differentiation and improving cognitive function in Alzheimer's disease.
特性
IUPAC Name |
dipropan-2-yl 5-[(4-chlorophenyl)methylcarbamothioylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-13(2)28-20(26)16-9-17(21(27)29-14(3)4)11-19(10-16)25-22(30)24-12-15-5-7-18(23)8-6-15/h5-11,13-14H,12H2,1-4H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRCKDQJKYMADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 5-{[(4-chlorobenzyl)carbamothioyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)
![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4672560.png)

![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)

![methyl 6-(3-bromophenyl)-1-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4672579.png)
![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)



